Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
Overview
Description
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate is a useful research compound. Its molecular formula is C10H14N2O2S and its molecular weight is 226.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis of New Heterocycles
- Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate has been used as a starting material for synthesizing new pyridothienopyrimidine derivatives. These derivatives have applications in creating diverse molecular structures for potential use in pharmaceuticals and materials science (El-Kashef et al., 2010).
Catalyzed Annulation Reactions
- This compound acts as a synthon in phosphine-catalyzed [4 + 2] annulation reactions. It is crucial in the synthesis of highly functionalized tetrahydropyridines, demonstrating its importance in organic synthesis and potential drug development (Zhu et al., 2003).
Key Intermediate in Drug Synthesis
- Serving as a key intermediate in the synthesis of prasugrel, a medication used to prevent blood clots, this compound demonstrates its significance in the pharmaceutical industry (Weihui, 2013).
One-pot Synthesis Approach
- It has been utilized in a convenient one-pot synthesis method to create various ethyl 4-aminothieno[2,3-b]pyridine-5-carboxylates, showcasing its role in simplifying complex chemical syntheses (Maruoka et al., 1993).
Photophysical Properties Study
- This compound is central to the synthesis of novel thieno[2,3-b]pyridine derivatives for studying spectral-fluorescent properties. Such studies are valuable in materials science, particularly in the development of new luminescent materials (Ershov et al., 2019).
Future Directions
The future directions for research on Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate could involve further exploration of its mechanism of action, particularly its role as an orthosteric antagonist of the A(1)AR . Additionally, more studies are needed to fully understand its synthesis, chemical reactions, and physical and chemical properties. Finally, comprehensive safety and hazard assessments are needed to ensure its safe handling and use .
Biochemical Analysis
Biochemical Properties
Ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit tubulin polymerization by binding to the colchicine site of tubulin, which is crucial for cell division . This interaction disrupts the microtubule network within the cell, leading to cell cycle arrest and apoptosis. Additionally, this compound may interact with other proteins involved in cell signaling pathways, further influencing cellular functions .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to inhibit cancer cell growth with IC50 values ranging from 25 to 440 nM against a panel of four cancer cell lines . This compound influences cell function by disrupting the microtubule network, leading to cell cycle arrest and apoptosis. It also affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its antiproliferative effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It binds to the colchicine site of tubulin, inhibiting tubulin polymerization and disrupting the microtubule network . This disruption leads to cell cycle arrest and apoptosis. Additionally, this compound may inhibit or activate other enzymes and proteins involved in cell signaling pathways, further influencing cellular functions and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound can maintain its antiproliferative activity over extended periods, although its stability and degradation rates may vary depending on the experimental conditions . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated sustained inhibition of cancer cell growth and disruption of cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower dosages, the compound exhibits significant antiproliferative activity without causing severe toxicity . At higher dosages, toxic or adverse effects may be observed, including damage to normal cells and tissues . Threshold effects have been identified, indicating the importance of optimizing dosage levels to achieve the desired therapeutic effects while minimizing toxicity.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s metabolism may involve its conversion to active or inactive metabolites, which can influence its biological activity and therapeutic potential . Understanding the metabolic pathways of this compound is crucial for optimizing its use in biochemical research and pharmaceutical development.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . Its localization and accumulation in specific cellular compartments can influence its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the cell can influence its interactions with biomolecules and its overall biological activity . Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its use in biochemical research.
Properties
IUPAC Name |
ethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-2-14-10(13)8-6-3-4-12-5-7(6)15-9(8)11/h12H,2-5,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVISNLMZGPDDEI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCNC2)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30178928 | |
Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
226.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24237-44-3 | |
Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester, | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024237443 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Thieno(2,3-c)pyridine-3-carboxylic acid, 4,5,6,7-tetrahydro-2-amino-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30178928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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